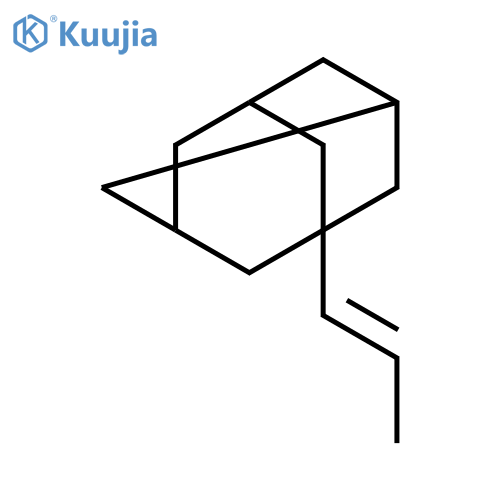Cas no 150587-69-2 (trans-1-(1-Adamantyl)propene)

trans-1-(1-Adamantyl)propene structure
商品名:trans-1-(1-Adamantyl)propene
CAS番号:150587-69-2
MF:C13H20
メガワット:176.297904014587
MDL:MFCD01321094
CID:1029960
trans-1-(1-Adamantyl)propene 化学的及び物理的性質
名前と識別子
-
- (E)-1-(Prop-1-en-1-yl)adamantane
- 1-[(1E)-Prop-1-en-1-yl]adamantane
- TRANS-1-(1-ADAMANTYL)PROPENE
- tricyclo[3.3.1.1~3,7~]decane, 1-[(1E)-1-propenyl]-
- 1-(propen-1-yl)adamantane
- 1-[(E)-prop-1-enyl]adamantane
- 1-[(1E)-1-Propenyl]adamantane
- trans-1-(1-Adamantyl)propene
-
- MDL: MFCD01321094
- インチ: InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+
- InChIKey: KJONNQZAPZNSNI-NSCUHMNNSA-N
- ほほえんだ: C/C=C/C12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 176.1566
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- 密度みつど: 1.036±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 230.7±7.0 ºC (760 Torr),
- フラッシュポイント: 78.6±13.0 ºC,
- ようかいど: Insuluble (6.9E-4 g/L) (25 ºC),
- PSA: 0
trans-1-(1-Adamantyl)propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A220028-100mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 100mg |
$ 65.00 | 2022-05-31 | ||
| A2B Chem LLC | AA75929-500mg |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AA75929-10g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 10g |
$884.00 | 2024-04-20 | |
| Chemenu | CM276796-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% | 5g |
$518 | 2021-06-15 | |
| TRC | A220028-50mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 50mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A220028-500mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 500mg |
$ 185.00 | 2022-05-31 | ||
| Chemenu | CM276796-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% | 5g |
$518 | 2023-02-17 | |
| A2B Chem LLC | AA75929-1g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 1g |
$405.00 | 2024-04-20 | |
| Ambeed | A427553-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% mix TBC as stabilizer | 5g |
$247.0 | 2024-04-23 | |
| A2B Chem LLC | AA75929-5g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 5g |
$620.00 | 2024-04-20 |
trans-1-(1-Adamantyl)propene 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
150587-69-2 (trans-1-(1-Adamantyl)propene) 関連製品
- 2114-42-3(Allylcyclohexane)
- 469-92-1(3a,7-Methano-3aH-cyclopentacyclooctene,1,4,5,6,7,8,9,9a-octahydro-1,1,7-trimethyl-, (3aR,7R,9aS)-)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:150587-69-2)trans-1-(1-Adamantyl)propene

清らかである:99%
はかる:5g
価格 ($):222.0